molecular formula C10H18OS B2977704 S-(3-Cyclopropyl-3-methylbutyl) ethanethioate CAS No. 2095408-93-6

S-(3-Cyclopropyl-3-methylbutyl) ethanethioate

Cat. No. B2977704
CAS RN: 2095408-93-6
M. Wt: 186.31
InChI Key: DPMQGILNPSFNCH-UHFFFAOYSA-N
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Description

S-(3-Cyclopropyl-3-methylbutyl) ethanethioate, also known as cycloprothrin, is a synthetic insecticide that belongs to the pyrethroid class of chemicals. It is widely used in agriculture and public health to control a variety of insect pests, including mosquitoes, flies, and cockroaches. Cycloprothrin is highly effective in killing insects and has a low toxicity to mammals, making it a popular choice among farmers and pest control professionals.

Mechanism of Action

Cycloprothrin acts on the nervous system of insects by disrupting the normal functioning of sodium channels. Sodium channels are responsible for transmitting nerve impulses in insects, and S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten inhibits their activity, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Cycloprothrin has been shown to have a range of physiological effects on insects, including changes in behavior, metabolism, and reproduction. Studies have also shown that S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten can affect the levels of neurotransmitters in the nervous system of insects, leading to altered behavior and increased susceptibility to other insecticides.

Advantages and Limitations for Lab Experiments

Cycloprothrin has several advantages for use in laboratory experiments, including its high potency and low toxicity to mammals. However, its use is limited by its high cost and the difficulty of synthesizing large quantities of the compound.

Future Directions

There are several areas of research that could benefit from further investigation into the properties and potential applications of S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten. These include the development of new formulations and delivery methods for the compound, the investigation of its potential use in controlling other insect-borne diseases, and the study of its effects on non-target organisms in the environment. Additionally, further research is needed to better understand the mechanisms of insecticide resistance in mosquitoes and how S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten can be used as a tool for studying these mechanisms.

Synthesis Methods

Cycloprothrin can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of cyclopropanecarboxylic acid with 3-methyl-2-butanone to form a cyclic ester. The cyclic ester is then reacted with thionyl chloride to form an acid chloride, which is then reacted with 3-cyclopropyl-1-propanol to form S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten.

Scientific Research Applications

Cycloprothrin has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. Researchers have also investigated the potential of S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten as a tool for studying the molecular mechanisms of insecticide resistance in mosquitoes.

properties

IUPAC Name

S-(3-cyclopropyl-3-methylbutyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-8(11)12-7-6-10(2,3)9-4-5-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMQGILNPSFNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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